REACTION_CXSMILES
|
C([S:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]([C:19]1[CH:24]=[CH:23][C:22]([Br:25])=[CH:21][C:20]=1[O:26][CH3:27])[C:14](=[O:28])[CH:13]=[CH:12]2)C1C=CC=CC=1.ClN1C(C)(C)C(=[O:37])N(Cl)C1=O.[F:40][C:41]1[C:46]([F:47])=[C:45]([F:48])[C:44]([F:49])=[C:43]([F:50])[C:42]=1[OH:51].C(N(CC)CC)C.[OH2:59]>C(O)(=O)C.C(#N)C>[Br:25][C:22]1[CH:23]=[CH:24][C:19]([N:15]2[C:16]3[C:11](=[CH:10][C:9]([S:8]([O:51][C:42]4[C:41]([F:40])=[C:46]([F:47])[C:45]([F:48])=[C:44]([F:49])[C:43]=4[F:50])(=[O:37])=[O:59])=[CH:18][CH:17]=3)[CH:12]=[CH:13][C:14]2=[O:28])=[C:20]([O:26][CH3:27])[CH:21]=1
|
Name
|
|
Quantity
|
1.777 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC=1C=C2C=CC(N(C2=CC1)C1=C(C=C(C=C1)Br)OC)=O
|
Name
|
|
Quantity
|
0.462 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.693 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
18.49 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.813 g
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(C1(C)C)=O)Cl)=O
|
Name
|
|
Quantity
|
0.813 g
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(C1(C)C)=O)Cl)=O
|
Name
|
|
Quantity
|
1.085 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1F)F)F)F)O
|
Name
|
|
Quantity
|
2.19 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice-water bath for 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
After another 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (50-g SNAP Ultra column, 25-g silica gel loading column, 10-60% EtOAc/Heptane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)N1C(C=CC2=CC(=CC=C12)S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.85 mmol | |
AMOUNT: MASS | 1.644 g | |
YIELD: PERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |